2-Propylpiperidine

Description

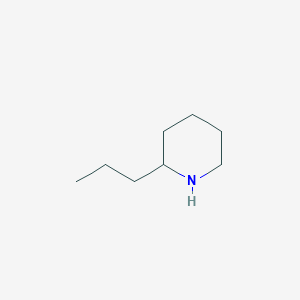

Structure

3D Structure

Properties

IUPAC Name |

2-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUANOUGZGEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046821 | |

| Record name | dl-Coniine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

133 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.844-0.848 @ 20 °C/4 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.69 [mmHg] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

3238-60-6, 458-88-8 | |

| Record name | 2-Propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Coniine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003238606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Coniine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-propylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coniine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R53ZF48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

SOLIDIFIES AROUND -2 °C, -2 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Propylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Propylpiperidine and Its Derivatives

Classical and Historical Synthesis Routes

The initial syntheses of 2-propylpiperidine, historically known as coniine, were landmark achievements in the field of organic synthesis. These classical routes, while often characterized by harsh reaction conditions and modest yields, laid the foundational groundwork for synthetic organic chemistry.

Ladenburg Synthesis from Pyridine Derivatives

The first total synthesis of a naturally occurring alkaloid was accomplished in 1886 by Albert Ladenburg with the synthesis of racemic (±)-coniine (this compound). wikipedia.orgni.ac.rs This groundbreaking synthesis commenced with the heating of N-methylpyridine iodide to a high temperature (250–300°C), which induced a rearrangement to 2-methylpyridine (B31789) (α-picoline). wikipedia.orgyoutube.combris.ac.uk

The subsequent step involved a Knoevenagel condensation of 2-methylpyridine with acetaldehyde, using anhydrous zinc chloride as a catalyst, to form 2-propenylpyridine. wikipedia.orgyoutube.com Ladenburg utilized paraldehyde, a trimer of acetaldehyde, which depolymerizes to acetaldehyde upon heating. The final step was the reduction of the carbon-carbon double bond and the pyridine ring of 2-propenylpyridine using metallic sodium in ethanol to yield racemic (±)-coniine. wikipedia.orgbris.ac.uk The enantiomers were then separated by fractional crystallization using (+)-tartaric acid. wikipedia.orgyoutube.com

Reaction Scheme: Ladenburg Synthesis of (±)-Coniine Step 1: Isomerization

Reactant: N-methylpyridine iodide

Conditions: Heat (250-300°C)

Product: 2-Methylpyridine

Step 2: Condensation

Reactants: 2-Methylpyridine, Acetaldehyde (from paraldehyde)

Catalyst: Anhydrous Zinc Chloride

Product: 2-Propenylpyridine

Step 3: Reduction

Reactant: 2-Propenylpyridine

Reagents: Sodium, Ethanol

Product: (±)-Coniine (this compound)

Bergmann Synthesis

In 1932, a more direct synthesis of this compound was developed by Bergmann. youtube.combris.ac.ukslideshare.net This method also starts with 2-methylpyridine. The methyl group of 2-methylpyridine is deprotonated using a strong base, phenyl lithium, to generate a carbanion. youtube.combris.ac.uk This nucleophilic carbanion then undergoes an alkylation reaction with ethyl bromide to yield 2-propylpyridine. youtube.com

The final step in the Bergmann synthesis is the reduction of the 2-propylpyridine ring. Similar to the Ladenburg synthesis, this is achieved using sodium in ethanol, which reduces the aromatic pyridine ring to the saturated piperidine (B6355638) ring, affording (±)-coniine. youtube.combris.ac.uk

Reaction Scheme: Bergmann Synthesis of (±)-Coniine Step 1: Alkylation

Reactants: 2-Methylpyridine, Phenyl lithium, Ethyl bromide

Intermediate: 2-Propylpyridine

Step 2: Reduction

Reactant: 2-Propylpyridine

Reagents: Sodium, Ethanol

Product: (±)-Coniine (this compound)

Modern Catalytic Approaches

Contemporary synthetic methods for this compound and its derivatives have largely shifted towards more efficient and selective catalytic hydrogenations. These approaches offer milder reaction conditions, higher yields, and the potential for stereocontrol.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of the corresponding pyridine derivative, 2-propylpyridine, is a common and efficient method for the synthesis of this compound. This process involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst.

A variety of metal catalysts are effective for the hydrogenation of pyridine rings. Platinum and nickel-based catalysts are among the most frequently employed for this transformation.

Platinum Oxide (Adams' Catalyst): Platinum(IV) oxide hydrate (PtO₂•H₂O), known as Adams' catalyst, is a widely used catalyst for hydrogenation reactions. asianpubs.orgwikipedia.org It is typically used in a solvent such as glacial acetic acid under hydrogen pressure. asianpubs.org The catalyst itself is a precursor that is reduced in situ by hydrogen to form highly active platinum black. wikipedia.org The hydrogenation of substituted pyridines, including those with alkyl groups, can be carried out at room temperature under hydrogen pressures ranging from 50 to 70 bar. asianpubs.org

Raney Nickel: Raney nickel, a fine-grained nickel-aluminium alloy, is another effective and widely used catalyst for the hydrogenation of nitrogen-containing heterocyclic compounds. acs.orgwikipedia.org It is known for its high catalytic activity, which is attributed to its porous structure and the hydrogen absorbed within it during activation. wikipedia.org The hydrogenation of alkyl-substituted pyridines using Raney nickel can be performed under various conditions, with some processes operating at room temperature and relatively low hydrogen pressures (2 to 5 atmospheres), particularly when the substrate is in the form of its acid salt in an aqueous solution. google.com

| Catalyst | Substrate | Solvent | Pressure (H₂) | Temperature | Product |

| Platinum Oxide (PtO₂) | 2-Alkylpyridine | Glacial Acetic Acid | 50-70 bar | Room Temperature | 2-Alkylpiperidine |

| Raney Nickel | 2-Alkylpyridine | Toluene/Water | ~4 atm | Room Temperature | 2-Alkylpiperidine |

Please note that the conditions presented in this table are general and may vary for specific substrates and experimental setups.

For the synthesis of enantiomerically enriched this compound, asymmetric hydrogenation of a corresponding pyridinium (B92312) salt is a powerful strategy. This approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst. nih.govdicp.ac.cn

The quaternization of the pyridine nitrogen lowers the resonance energy of the ring and prevents the substrate from deactivating the catalyst through coordination. dicp.ac.cn Iridium-based catalysts with chiral phosphine ligands are commonly employed for this transformation. nih.govdicp.ac.cn The reaction is typically carried out under a hydrogen atmosphere, and the choice of chiral ligand is crucial for achieving high enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to produce 2-alkyl-substituted piperidines with high levels of enantioselectivity. nih.gov

| Catalyst System | Substrate | Pressure (H₂) | Temperature | Product |

| [{Ir(cod)Cl}₂] / Chiral Phosphine Ligand | N-Benzyl-2-propylpyridinium salt | ~40-60 bar | ~25-50°C | Enantioenriched N-Benzyl-2-propylpiperidine |

Please note that "cod" stands for 1,5-cyclooctadiene, and the specific chiral ligand and reaction conditions can significantly influence the enantiomeric excess of the product.

Continuous Flow Reactions for Practical Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. flinders.edu.audrreddys.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and straightforward scalability. flinders.edu.auchemdistgroup.commit.edu Multi-step continuous-flow systems, in particular, have proven effective in improving the syntheses of complex molecules by integrating sequential transformations. flinders.edu.au

A practical example of this technology is the two-step continuous-flow synthesis of a medicinally relevant piperazine derivative, which involves a DIBAL-H mediated selective ester reduction followed by reductive amination. mdpi.com This process highlights the utility of flow chemistry in performing consecutive reactions with in-line purification or extraction to manage reactive intermediates and byproducts. mdpi.com

In a specific instance of piperidine synthesis, a multi-step continuous flow process was developed for the preparation of N,N-Diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a potent δ-opioid receptor agonist. durham.ac.uk This synthesis involved a sequence of microreactors with in-line IR analysis to monitor the reaction progress. The telescoped process, which combined multiple reaction steps without isolating intermediates, significantly improved efficiency. durham.ac.uk The ability to safely handle hazardous reagents and intermediates, such as azides, by generating them in-situ for immediate consumption is another key advantage of continuous flow systems. flinders.edu.au

The design of continuous flow reactors can be customized to the specific needs of a reaction, utilizing various materials like PTFE, PFA, or stainless steel, and configurations such as microchips or packed-bed reactors. drreddys.com This flexibility allows for the optimization of reaction parameters to achieve high yields and purity.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by stirring efficiency | Efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes enhance safety |

| Process Control | Manual or semi-automated | Amenable to full automation and real-time monitoring |

| Reproducibility | Can be variable between batches | Generally high reproducibility |

Base-Catalyzed Domino-Isomerization-Hydroamination Reactions

A highly atom-economical approach to the synthesis of substituted piperidines is the base-catalyzed domino-isomerization-hydroamination reaction. This method provides a direct route to N-alkylated piperidines from readily available starting materials. mdma.ch

In a representative example, the reaction of allylbenzene with piperidine in the presence of a catalytic amount of n-butyllithium (n-BuLi) yields N-(1-phenylpropyl)piperidine. The reaction proceeds through an initial isomerization of allylbenzene to the thermodynamically more stable β-methylstyrene, followed by a regioselective hydroamination. mdma.ch This domino sequence efficiently constructs the C-N bond and the desired substitution pattern in a single pot.

The reaction conditions, including solvent, temperature, and stoichiometry, have been optimized to achieve high yields. For instance, using a 2:1 ratio of allylbenzene to piperidine in tetrahydrofuran (THF) at room temperature provides the product in up to 91% yield. mdma.ch The reaction can also be performed in nonpolar solvents like toluene or pentane with the addition of tetramethylethylenediamine (TMEDA) to prevent the formation of oligomeric side products. mdma.ch

Table 2: n-Butyllithium-Catalyzed Hydroamination of Allylbenzene with Piperidine

| Entry | Temperature (°C) | Solvent | Additive (mol%) | Yield of N-(1-phenylpropyl)piperidine (%) |

| 1 | Room temperature | THF | - | 89 |

| 2 | 50 | THF | - | 82 |

| 3 | 65 | THF | - | 75 |

| 4 | Room temperature | Toluene | TMEDA | 78 |

| 5 | Room temperature | Pentane | TMEDA | 71 |

| 6 | Room temperature | THF | - | 68 (1:1 ratio of reactants) |

Data sourced from Hartung, C. G., et al. (2000). mdma.ch

This methodology has been extended to other primary and secondary amines, demonstrating its versatility in the synthesis of a range of amphetamine derivatives and related structures. mdma.ch

Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization

Organolanthanide complexes have proven to be highly effective catalysts for the intramolecular hydroamination/cyclization of aminoalkenes, providing a stereoselective route to substituted piperidines and other N-heterocycles. nih.govnih.gov These catalysts exhibit high turnover frequencies and can achieve excellent stereoselectivities. nih.gov

The reaction involves the cyclization of an amine tethered to a 1,2-disubstituted alkene, leading to the formation of mono- and disubstituted piperidines. nih.gov Coordinatively unsaturated organolanthanide complexes, such as (η⁵-Me₅C₅)₂LnCH(TMS)₂ (Ln = La, Sm) and constrained-geometry complexes like [Me₂Si(η⁵-Me₄C₅)((t)BuN)]LnE(TMS)₂ (Ln = Sm, Y, Yb, Lu; E = N, CH), are employed as precatalysts. nih.gov

A key feature of this method is the high diastereoselectivity observed in the formation of disubstituted products. For example, the cyclization of certain amino-olefins using [Me₂Si(η⁵-Me₄C₅)((t)BuN)]SmN(TMS)₂ can lead to a trans/cis diastereomeric ratio as high as 16:1. nih.gov The general mechanism involves the insertion of the C-C multiple bond into the lanthanide-nitrogen bond, which is the turnover-limiting step, followed by rapid protonolysis. nih.gov

Palladium-Catalyzed 1,3-Chirality Transfer Reactions

Palladium-catalyzed reactions offer a powerful tool for the stereoselective synthesis of complex molecules. In the context of piperidine synthesis, palladium-catalyzed 1,3-chirality transfer reactions represent a sophisticated strategy for controlling stereochemistry. This type of reaction involves the transfer of stereochemical information from a chiral center to a newly formed stereocenter located two bonds away.

A relevant example of this concept is the palladium-catalyzed stereoselective arylation of biocatalytically derived cyclic 1,3-dienes. nih.govchemrxiv.orgsemanticscholar.org In this process, a chiral cyclohexadiene, obtained through microbial arene oxidation, undergoes a Heck-type reaction. The arylation occurs with a high degree of regio- and stereoselectivity, effectively transferring the stereochemical information from the diol moiety to the site of arylation. nih.govchemrxiv.org Quantum chemical calculations have shown that this selectivity arises from a kinetic preference for arylation at a specific position, as well as reversible carbopalladation at competing positions. nih.govchemrxiv.org

While not a direct synthesis of this compound, this methodology demonstrates the principle of 1,3-chirality transfer, which can be envisioned as a strategy for the stereoselective functionalization of a pre-existing piperidine precursor or in a tandem reaction that forms the piperidine ring. The ability to control the stereochemistry at the C2 position of the piperidine ring is crucial for the synthesis of biologically active compounds.

Stereoselective Synthesis of this compound Analogs

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. Strategies for achieving both diastereoselective and enantioselective control in the synthesis of this compound analogs are diverse and often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials. nih.gov

Strategies for Diastereoselective and Enantioselective Control

A variety of methods have been developed to control the stereochemical outcome of reactions that form or functionalize the piperidine ring. These include hydrogenation, reduction, and cyclization reactions that employ chiral catalysts or auxiliaries. nih.gov For instance, the hydrogenation of pyridine derivatives is a common route to piperidines, and the use of chiral transition metal catalysts can induce high levels of enantioselectivity. nih.gov

Another approach involves the diastereoselective functionalization of a pre-existing chiral piperidine scaffold. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions.

Asymmetric Reduction of Cyclic Iminium Salts

A highly effective method for the enantioselective synthesis of 2-alkylpiperidines, including this compound, is the asymmetric reduction of the corresponding pyridinium salts. This approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.

An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts has been developed using the MeO-BoQPhos ligand. nih.govnih.gov This method provides access to a range of enantioenriched 2-alkylpiperidines with high levels of enantioselectivity. nih.govnih.gov For the synthesis of this compound, an enantiomeric ratio of 88:12 was achieved. nih.gov

The reaction proceeds through the formation of an enamine intermediate, and the stereochemical outcome is determined by the initial protonation of this intermediate. dicp.ac.cn This method is notable for its operational simplicity and the high enantioselectivities achieved for a variety of substrates.

Table 3: Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts

| 2-Alkyl Substituent | Enantiomeric Ratio (er) |

| Methyl | 82:18 |

| Propyl | 88:12 |

| Isopropyl | 91:9 |

| Phenethyl | 88:12 |

| Cyclopropyl | 92:8 |

Data sourced from Gu, H., et al. (2016). nih.gov

The resulting enantioenriched piperidines are valuable building blocks for the synthesis of more complex, biologically active molecules. nih.govnih.gov

Chiral Protecting Group Methodologies

The use of chiral protecting groups represents a significant strategy in the asymmetric synthesis of 2-alkylpiperidines, including this compound. This methodology involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantioenriched target compound.

One common approach involves the use of chiral α-methylbenzylamine to form chiral aldimines in situ. These imines can then undergo nucleophilic addition, with the stereochemistry of the product being controlled by the chiral auxiliary. For instance, a three-component vinylogous Mannich reaction (VMR) of aldehydes, chiral α-methylbenzylamine, and 1,3-bis-trimethylsilyloxy-1,3-butadiene can be employed to produce chiral 2-substituted-6-methyl-2,3-dihydropyridinones. rsc.org These intermediates are versatile precursors for a variety of polyfunctional piperidine-based compounds. rsc.org The stereoselectivity of the VMR is dictated by the chiral amine, which acts as a removable protecting group that guides the facial selectivity of the nucleophilic attack on the imine.

Another strategy employs phenylglycinol-derived lactams. nih.gov In this method, an achiral or racemic δ-oxoacid can be cyclized with (R)-phenylglycinol to stereoselectively produce a chiral non-racemic bicyclic lactam. rsc.org This lactam serves as a chiral template for the introduction of substituents at the 2- and 6-positions of the piperidine ring. The phenylglycinol auxiliary can be subsequently cleaved to afford the desired enantioenriched 2-substituted piperidine. This approach has been successfully applied to the synthesis of various piperidine alkaloids. nih.govrsc.org

Proline-Catalyzed Mannich Reactions and Cyclization

Proline-catalyzed asymmetric Mannich reactions have emerged as a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors to 2-alkylpiperidines. 20.210.105sci-hub.catillinois.edunih.gov This organocatalytic approach often provides high levels of enantioselectivity and diastereoselectivity under mild reaction conditions. sci-hub.catillinois.edu

The reaction typically involves the condensation of a ketone, an aldehyde, and an amine in the presence of proline as the catalyst. sci-hub.catnih.gov Proline reacts with the ketone to form a chiral enamine intermediate, which then adds to the imine generated in situ from the aldehyde and amine. sci-hub.cat The stereochemical outcome of the reaction is controlled by the chiral environment created by the proline catalyst.

Acetaldehyde has been successfully employed as a nucleophile in proline-catalyzed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines, yielding β-amino aldehydes with very high enantioselectivities. 20.210.105 These products can be further elaborated to access 2-substituted piperidine alkaloids. 20.210.105 The utility of this method lies in its ability to use a simple and inexpensive two-carbon nucleophile to construct complex chiral molecules. 20.210.105

Intramolecular Amidomercuration

Intramolecular amidomercuration is a classic method for the cyclization of unsaturated amines to form heterocyclic compounds, including piperidines. This reaction involves the mercury(II)-mediated addition of an amine or amide nitrogen to a double bond within the same molecule. The resulting organomercury intermediate can then be reductively demercurated, typically with sodium borohydride, to yield the saturated heterocycle.

This methodology has been utilized for the synthesis of trans-2,6-dialkylpiperidines. rsc.org For example, the intramolecular amidomercuration of N-methoxycarbonyl-6-aminohept-1-ene, followed by reaction of the organomercurial with sodium borohydride in the presence of an acceptor molecule like acrylonitrile, can be used to prepare trans-2,6-dialkylpiperidines. rsc.org This approach allows for the stereoselective formation of the trans isomer due to the stereochemistry of the aminomercuration and subsequent radical trapping steps.

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives

The synthesis of enantioenriched 2-alkyl piperidines is of significant interest due to their prevalence in biologically active compounds. nih.gov One of the most efficient methods to achieve this is through the asymmetric hydrogenation of 2-alkylpyridines or their corresponding pyridinium salts. nih.gov

An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using the ligand MeO-BoQPhos has been developed. nih.gov This method provides high levels of enantioselectivity for a range of 2-alkylpiperidines. nih.gov For the synthesis of this compound, an enantiomeric ratio (er) of 88:12 was achieved. nih.gov The reaction proceeds under a hydrogen atmosphere and is tolerant of various functional groups on the pyridine ring and the alkyl substituent. nih.gov

| Entry | Substrate (N-Benzyl-2-alkylpyridinium salt) | Product (N-Benzyl-2-alkylpiperidine) | Enantiomeric Ratio (er) |

| 1 | 2-methylpyridinium | 2-methylpiperidine (B94953) | 82:18 |

| 2 | 2-propylpyridinium | This compound | 88:12 |

| 3 | 2-isopropylpyridinium | 2-isopropylpiperidine | 91:9 |

| 4 | 2-cyclopropylpyridinium | 2-cyclopropylpiperidine | 92:8 |

| 5 | 2-phenethylpyridinium | 2-phenethylpiperidine | 88:12 |

Data sourced from a study on Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts. nih.gov

Stereoselective Construction of 2,6-Disubstituted Piperidine Motifs

The stereoselective construction of 2,6-disubstituted piperidines is a key challenge in organic synthesis due to the presence of two stereocenters. rsc.org Various strategies have been developed to control the relative stereochemistry (cis or trans) of the substituents at the C2 and C6 positions. rsc.org

One approach involves the directed functionalization of 1,2-dihydropyridines. nih.gov An amidine auxiliary can be used to direct the diastereoselective addition of a Grignard reagent to the 2-position of an activated pyridinium salt. nih.gov The same amidine group then directs a regioselective metalation at the 6-position, allowing for further functionalization. nih.gov Subsequent reduction of the resulting 2,6-disubstituted dihydropyridine affords the saturated piperidine with high diastereoselectivity. nih.gov

Palladium-catalyzed cyclization reactions have also been employed for the divergent synthesis of both cis- and trans-2,6-disubstituted piperidines from appropriately protected precursors with high selectivity. researchgate.net

Acid-Mediated Cyclization for 2,6-trans-4-Oxopiperidines

Acid-mediated cyclization reactions provide a powerful method for the stereoselective synthesis of piperidine derivatives. A 6-endo-trig cyclization of amine-substituted enones, mediated by an acid, has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. This method yields the trans isomer with high selectivity. The resulting 4-oxopiperidines are versatile intermediates that can be further elaborated into more complex piperidine alkaloids.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often involves the modification of a pre-existing piperidine ring or the incorporation of functional groups during the ring-forming step.

One strategy is the dearomative functionalization of pyridines. researchgate.net This approach allows for the stepwise introduction of multiple functional groups onto the piperidine ring with control over site-, regio-, and diastereoselectivity. researchgate.net This method can be applied to pyridines bearing a propyl group at the 2-position to generate highly decorated this compound derivatives.

Another approach involves the use of chiral 2-substituted-6-methyl-2,3-dihydropyridinones as versatile intermediates. rsc.org The methyl group at the 6-position can be functionalized through alkylation and acylation reactions, providing access to a variety of chiral multi-substituted piperidine-based compounds. rsc.org Furthermore, selective iodination at the C5 position allows for the installation of additional functional groups. rsc.org

Finally, C-H functionalization reactions catalyzed by rhodium have been used for the site-selective introduction of functional groups onto the piperidine ring. researchgate.net The regioselectivity of the C-H insertion can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.net This allows for the targeted functionalization at the C2, C3, or C4 positions of the piperidine ring.

Introduction of Side Chains via Alkylation Reactions

The introduction of alkyl side chains, such as a propyl group, onto a piperidine scaffold is a fundamental strategy for creating a diverse range of derivatives. Alkylation can be directed towards either the nitrogen atom (N-alkylation) or a carbon atom (C-alkylation) of the ring, with the latter requiring more complex regioselective methods.

N-alkylation is a common transformation for secondary amines like piperidine. A straightforward approach involves the reaction of piperidine with an alkyl halide. researchgate.netmt.com To prevent the formation of a quaternary ammonium salt, which can occur with excess alkyl halide, the reaction is often performed with the piperidine in excess or by the slow addition of the alkylating agent. researchgate.net The use of a base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrohalic acid formed during the reaction, driving it to completion. researchgate.net

Regioselective C-alkylation of the piperidine ring is more challenging. One effective method achieves alkylation at the 3-position by first converting piperidine to N-chloropiperidine, which is then dehydrohalogenated to form the enamine intermediate, Δ¹-piperideine. odu.edu This intermediate can be treated with a strong base like ethylmagnesium bromide or lithium diisopropylamide to generate an enamide anion. odu.edu This nucleophilic anion then reacts with an alkyl halide, such as propyl iodide, to introduce the alkyl group at the 3-position. odu.edu Subsequent reduction of the resulting 3-alkyl-Δ²-piperideine yields the 3-alkylpiperidine. odu.edu

An alternative strategy that yields 2-substituted piperidines involves the asymmetric hydrogenation of corresponding substituted pyridinium salts. This method establishes the desired alkyl substituent on the aromatic precursor before the ring is saturated. For instance, N-benzyl-2-propylpyridinium salt can be hydrogenated using an Iridium-based catalyst system, such as one with the MeO-BoQPhos ligand, to produce N-benzyl-2-propylpiperidine with a high degree of enantioselectivity. nih.gov This approach is versatile and tolerates a variety of alkyl groups. nih.gov

| Substituent (R) | Product | Enantiomeric Ratio (er) |

|---|---|---|

| Methyl | N-benzyl-2-methylpiperidine | 82:18 |

| Propyl | N-benzyl-2-propylpiperidine | 88:12 |

| Isopropyl | N-benzyl-2-isopropylpiperidine | 91:9 |

| Cyclopropyl | N-benzyl-2-cyclopropylpiperidine | 92:8 |

| Phenethyl | N-benzyl-2-phenethylpiperidine | 88:12 |

Cyclization Reactions for Piperidine Ring Formation

Constructing the piperidine ring from acyclic precursors via cyclization is a powerful and widely utilized synthetic approach. These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring and offer pathways to complex piperidine derivatives.

A variety of cyclization strategies have been developed, each with distinct mechanisms and applications:

Reductive Amination and Ring Expansion: This method can be used to synthesize piperidine scaffolds from substituted cyclopentenes. The process begins with an oxidative cleavage of the cyclopentene's double bond to create a reactive diformyl intermediate. nih.gov This intermediate then undergoes a ring-closing step through double reductive amination with a primary amine, which facilitates the formation and expansion of the ring to yield the piperidine heterocycle. nih.gov

Radical-Mediated Amine Cyclization: An intramolecular radical cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov This reaction proceeds in good yields and is effective for producing various piperidines. nih.gov The mechanism involves the formation of a radical intermediate that subsequently attacks the aldehyde to close the ring.

Reductive Hydroamination/Cyclization Cascade: This strategy involves an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov The reaction is acid-mediated, where the alkyne is functionalized to form an enamine, which generates an iminium ion. nih.gov Subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov

Electroreductive Cyclization: A modern approach utilizes an electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. beilstein-journals.org In this process, the imine is reduced at the cathode to produce a stable radical anion, which then performs a nucleophilic attack on the dihaloalkane. beilstein-journals.org A further one-electron reduction is followed by an intramolecular cyclization to yield the piperidine derivative. beilstein-journals.org This method has been shown to be more efficient in a microreactor compared to conventional batch reactions. beilstein-journals.org

| Methodology | Key Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Reductive Amination/Ring Expansion | Substituted cyclopentenes | Oxidative cleavage (e.g., OsO₄/NMO, NaIO₄); Primary amine; NaBH₃CN | nih.gov |

| Radical-Mediated Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | nih.gov |

| Reductive Hydroamination/Cyclization | Alkynes with an amino group | Acid-mediated | nih.gov |

| Electroreductive Cyclization | Imine and terminal dihaloalkanes | Electrochemical flow microreactor; Base (e.g., DBU) | beilstein-journals.org |

Synthesis of Silsesquioxane-Bearing Piperidine Derivatives

Polyhedral Oligomeric Silsesquioxanes (POSS), often described by the formula (RSiO1.5)n, are unique nano-sized hybrid molecules with an inorganic silica-like core and an outer layer of organic substituents (R groups). The synthesis of silsesquioxane-bearing piperidine derivatives involves the covalent attachment of a piperidine moiety to this silsesquioxane cage, creating advanced organic-inorganic hybrid materials.

The synthetic approach typically relies on the functionalization of either the POSS cage or the piperidine ring with a reactive group that can facilitate their linkage.

One primary method is the hydrolytic condensation of a functionalized silane. For instance, an incompletely condensed POSS cage, such as a trisilanol derivative (e.g., hepta(isobutyl)trisilanol silsesquioxane), can be reacted with a chlorosilane that already bears a piperidine ring or a precursor group. This condensation reaction forms stable Si-O-Si bonds, effectively tethering the piperidine-containing fragment to the silsesquioxane core.

Alternatively, a fully condensed POSS cage bearing reactive functional groups can be used as a scaffold. For example, a POSS derivative with multiple vinyl groups can undergo a hydroamination reaction with a piperidine. This reaction, often catalyzed by a transition metal, adds the N-H bond of the piperidine across the vinyl group's C=C double bond. Another pathway is the hydrosilylation of a diene with a silsesquioxane bearing Si-H reactive moieties, followed by chemical modification to introduce the piperidine ring. nih.gov

The choice of synthetic route allows for precise control over the final structure, enabling the preparation of materials where the piperidine moiety is linked to the silsesquioxane core via different types of spacers and functionalities.

| Strategy | POSS Precursor | Piperidine Precursor | Reaction Type |

|---|---|---|---|

| Condensation | Incompletely condensed POSS-Trisilanol | Piperidine-functionalized chlorosilane | Si-O-Si bond formation |

| Hydroamination | POSS with alkenyl groups (e.g., vinyl-POSS) | Piperidine | C-N bond formation |

| Click Chemistry (e.g., Thiol-ene) | POSS with alkenyl groups | Piperidine with a thiol group | Thioether linkage |

| Amidation | POSS with a carboxylic acid group | Amino-functionalized piperidine | Amide bond formation |

Chemical Reactivity and Transformations of 2 Propylpiperidine

Reactions of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom is the primary center of reactivity in 2-propylpiperidine for polar reactions, readily participating in oxidation, substitution, acylation, and alkylation processes.

The nitrogen atom of a piperidine ring can be oxidized to form an N-oxide, a compound where the nitrogen is bonded to an oxygen atom. This transformation typically requires the piperidine to be a tertiary amine. Therefore, this compound, a secondary amine, would first be converted to a tertiary amine (e.g., N-alkyl-2-propylpiperidine) before oxidation.

Common oxidizing agents for this process include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid). arkat-usa.org The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The resulting N-oxides are zwitterionic, polar molecules and are often found as metabolites of tertiary amine drugs. google.comnih.gov The N-O moiety in N-oxides is a unique functional group that can act as an electron donor. arkat-usa.org

Table 1: Common Reagents for N-Oxidation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Room temperature, in aprotic solvent |

Piperidine N-oxides can be readily reduced back to their corresponding tertiary amines. google.com This deoxygenation reaction is a common transformation in organic synthesis. A variety of reducing agents can accomplish this, with one mild and efficient method being the use of ammonium formate in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org This procedure is noted for its simplicity, high yields, and avoidance of harsh reagents or strong acids. organic-chemistry.orgorganic-chemistry.org This reductive conversion is significant in metabolic studies, as N-oxidation is often a pathway for drug deactivation, and in vivo reduction can regenerate the active tertiary amine. google.com

The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective nucleophile. As such, it can participate in nucleophilic substitution reactions, typically following an SN2 mechanism. In these reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group. Common substrates for this reaction are alkyl halides. fiveable.meucalgary.ca

The reaction between a secondary amine like this compound and an alkyl halide (e.g., methyl iodide) would yield a tertiary ammonium salt, which is then deprotonated by another amine molecule to give the neutral tertiary amine product. ucalgary.ca It is important to note that nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) would not react with the piperidine nitrogen itself but would compete with it in attacking a separate electrophilic substrate.

Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. fiveable.meucalgary.ca As a secondary amine, the initial product of alkylation is a tertiary amine. However, the resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. fiveable.memasterorganicchemistry.comwikipedia.org This can lead to a mixture of products, making selective mono-alkylation challenging. ucalgary.cawikipedia.org To achieve complete alkylation to the quaternary salt, an excess of the alkylating agent is often used. dtic.mil

Acylation: Secondary amines like this compound react readily with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. fiveable.me This reaction is a nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of the acylating agent. fiveable.me Unlike alkylation, acylation does not proceed further, as the resulting amide is significantly less nucleophilic than the starting amine, preventing overacylation. This method is a reliable way to introduce an acyl group onto the piperidine nitrogen. researchgate.net

Table 2: Alkylation and Acylation of this compound

| Reaction | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine / Quaternary Ammonium Salt |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylpiperidine (Amide) |

| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-Acylpiperidine (Amide) |

Radical-Mediated Reactions

Beyond its polar reactivity, this compound and its derivatives can undergo transformations involving radical intermediates, most notably in intramolecular cyclization reactions.

The Hofmann–Löffler–Freytag reaction is a classic organic reaction that uses a radical-mediated rearrangement to synthesize pyrrolidines or piperidines. wikipedia.orgambeed.com Historically, this reaction was first discovered by August Wilhelm von Hofmann when he treated N-bromo-2-propylpiperidine with hot sulfuric acid, which resulted in the formation of a tertiary amine later identified as octahydroindolizine. acs.orgwikiwand.com

The generally accepted mechanism for this reaction proceeds through the following steps: wikipedia.orgacs.org

N-Halogenation: The secondary amine, this compound, is first converted to its N-haloamine derivative (e.g., N-chloro- or N-bromo-2-propylpiperidine).

Protonation: In the presence of a strong acid (e.g., H₂SO₄), the N-haloamine is protonated to form an N-halogenated ammonium salt. wikipedia.org

Homolytic Cleavage: Under the influence of heat or light, the nitrogen-halogen bond undergoes homolytic cleavage, generating a nitrogen-centered radical cation. wikipedia.orgacs.org

Intramolecular Hydrogen Abstraction: The highly reactive nitrogen radical abstracts a hydrogen atom from a sterically accessible position on one of the alkyl chains. This is typically a 1,5-hydrogen shift, where the radical abstracts a hydrogen from the δ-carbon (the fourth carbon from the nitrogen), proceeding through a stable six-membered ring transition state. In the case of N-halo-2-propylpiperidine, this would involve abstraction from the propyl chain.

Halogen Transfer: The resulting carbon-centered radical then abstracts the halogen atom from another N-haloammonium molecule, propagating the radical chain and forming a δ-haloalkylammonium ion. acs.org

Cyclization: Finally, upon treatment with a base, the halogenated intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom acts as the nucleophile, attacking the carbon bearing the halogen and displacing it to form the final cyclized product, a tertiary amine (in this case, octahydroindolizine). acs.org

C-H Amination Reactions

The carbon-centered radical generated via the intramolecular 1,5-HAT process is a key intermediate for C-H amination. This radical can be trapped in various ways to form new bonds. A common subsequent step is a cyclization reaction where the carbon radical attacks the nitrogen atom, often after trapping a halogen atom from a suitable source to form a new C-N bond, leading to the construction of bicyclic N-heterocycles. researchgate.net This powerful strategy allows for the rapid construction of complex molecular scaffolds like pyrrolidines and other N-heterocycles from simple acyclic or monocyclic precursors. nih.govresearchgate.net This transformation showcases the synthetic utility of harnessing the reactivity of nitrogen-centered radicals for intramolecular C-H functionalization. researchgate.net

Ring Transformations and Derivatization

The synthesis of the this compound core and its subsequent modification are crucial aspects of its chemistry, enabling access to a wide range of analogues and complex natural products.

Cyclization of Precursors to Piperidine Ring Structures

The construction of the piperidine ring itself can be achieved through various cyclization strategies. These methods typically involve forming the six-membered ring from a linear precursor containing the necessary carbon and nitrogen atoms.

One notable method is the Mitsunobu cyclization of 1,5-aminoalcohols. This intramolecular reaction proceeds via the activation of the alcohol with reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), followed by nucleophilic attack by the nitrogen atom to close the ring.

Another powerful approach is the reductive amination of iminium intermediates . In this strategy, a 1,5-aminocarbonyl compound is used as the precursor. An intramolecular reaction forms a cyclic iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) to yield the final piperidine ring.

Table 2: Selected Cyclization Methods for Piperidine Synthesis

| Method | Precursor | Key Reagents/Steps | Reference |

|---|---|---|---|

| Mitsunobu Cyclization | 1,5-Aminoalcohols | PPh₃, DIAD | |

| Reductive Amination | 1,5-Aminocarbonyl compounds | In situ iminium ion formation, NaBH₄ reduction |

Synthesis of Substituted Piperidine Derivatives

The synthesis of piperidines with various substitution patterns is a major focus of modern organic chemistry. nih.gov Numerous methods have been developed to create these valuable structures.

A common strategy involves the catalytic hydrogenation of substituted pyridine precursors . Transition metals such as ruthenium, cobalt, iridium, and nickel are effective catalysts for this transformation, often allowing for high stereoselectivity. nih.gov

Palladium-catalyzed reactions have also proven effective. For example, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for the preparation of 2- and 2,6-substituted piperidines, a method successfully applied to the synthesis of (S)-(+)-coniine. ajchem-a.com Furthermore, chiral 2-substituted-6-methyl 2,3-dihydropyridinones have been used as versatile intermediates. The methyl group on these structures can be functionalized through alkylation or acylation, providing an entry point to a variety of multi-substituted piperidine compounds. rsc.org

Derivatization for Complex Molecular Scaffolds

This compound, also known as coniine, serves as a versatile chiral building block in the synthesis of more complex molecular scaffolds, particularly in the realm of alkaloid chemistry. Its inherent piperidine structure, substituted at the 2-position with a propyl group, provides a foundational framework that can be elaborated upon through various chemical transformations. Researchers have successfully utilized this compound to construct intricate polycyclic systems, including quinolizidine and indolizidine alkaloids, which are classes of natural products with significant biological activities.

The derivatization of this compound typically involves initial functionalization at the nitrogen atom, followed by reactions that build upon the piperidine ring or the propyl side chain. These strategies allow for the diastereoselective construction of new stereocenters and the formation of fused or bridged ring systems.

One key strategy in the derivatization of this compound involves its N-functionalization to introduce reactive handles for subsequent cyclization reactions. This approach is central to the biomimetic synthesis of various alkaloids, where piperidine intermediates are common. For instance, the synthesis of quinolizidine alkaloids often proceeds through intermediates derived from the cyclization of piperidine precursors. The biosynthesis of these alkaloids involves the decarboxylation of lysine (B10760008) to form cadaverine (B124047), which then cyclizes to a piperideine Schiff base, a structural relative of this compound.

A notable application of this compound as a scaffold is in the synthesis of lupinine and its derivatives. Lupinine is a quinolizidine alkaloid that can be conceptualized as a more complex structure derived from a 2-substituted piperidine framework. Synthetic strategies towards lupinine and its diastereomer, isolupinine, often involve the construction of the quinolizidine core from piperidine-based precursors.

For example, the chemical modification of the lupinine molecule, which itself contains a piperidine ring as part of its quinolizidine structure, has been explored to create novel derivatives with potential biological activities. This involves converting the primary alcohol in lupinine into a good leaving group, such as a mesylate, followed by nucleophilic substitution to introduce new functional groups.

A general method for assembling multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products, highlights the importance of Δ¹-piperideine as a key intermediate. This intermediate is a precursor to a variety of piperidine-based alkaloids. Synthetic methodologies that mimic this biosynthetic pathway often employ vinylogous Mannich-type reactions to create versatile dihydropyridinone intermediates, which can be further elaborated into complex piperidine and quinolizidine structures.

The following table summarizes a representative transformation in the derivatization of a lupinine scaffold, which is structurally related to this compound, to introduce a triazole moiety.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | Lupinine | Methanesulfonyl chloride, Triethylamine, CH₂Cl₂ | (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | 93 |

| 2 | Mesylated Lupinine | Sodium azide, DMF, 70°C | 1-(Azidomethyl)octahydro-1H-quinolizine | 61 |

This two-step sequence demonstrates the conversion of the hydroxymethyl group of lupinine into an azide, which can then undergo cycloaddition reactions to form more complex heterocyclic systems. nih.gov

Further research into the derivatization of this compound and related structures continues to provide new avenues for the synthesis of novel and biologically active complex molecules. The strategic functionalization of this simple alkaloid opens the door to a wide range of molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Stereochemistry and Conformational Analysis of 2 Propylpiperidine

Conformational Preferences of the Piperidine (B6355638) Ring

The piperidine ring, as a six-membered heterocycle, predominantly adopts the chair conformation due to its lower energy state compared to other possible conformers. wikipedia.org

In the chair conformation, substituents on the ring can occupy either equatorial or axial positions. For monosubstituted cyclohexanes, the equatorial conformation is generally favored due to reduced steric interactions (1,3-diaxial interactions) compared to the axial conformation. This principle also largely applies to substituted piperidines. However, the presence of the nitrogen atom and its lone pair of electrons can influence these preferences.

For piperidine itself, the conformation with the N-H bond in the equatorial position is found to be more stable than the axial N-H conformation in the gas phase, with an estimated energy difference of about 0.72 kcal/mol. wikipedia.org In nonpolar solvents, this preference remains, although the energy difference may be smaller (0.2-0.6 kcal/mol), while in polar solvents, the axial conformer might become more stable. wikipedia.org

When a substituent is present on a carbon atom of the piperidine ring, its conformational preference (equatorial vs. axial) is influenced by steric effects and electronic interactions. For 2-substituted piperidines like 2-propylpiperidine, the propyl group at the C-2 position can be in either an equatorial or axial orientation relative to the piperidine ring.

While the chair conformation is typically the most stable, other conformations, such as the boat and twist-boat forms, can exist and may play a role in the conformational equilibrium, particularly in highly substituted or constrained piperidine rings. osti.govresearchgate.netnih.gov For instance, studies on certain substituted piperidin-4-ones and N-acylpiperidines have indicated the presence of boat or twist-boat conformations. researchgate.netsibran.ruresearchgate.netresearchgate.net The transition from a chair to a boat or twist-boat conformation can be influenced by steric crowding and the nature of substituents. asianpubs.org For N-acylpiperidines with a 2-substituent, the twist-boat conformation has been found to be around 1.5 kcal/mol less favorable than the chair conformation. nih.gov

Influence of Substituents on Ring Conformation

Substituents on the piperidine ring, such as the propyl group at C-2 in this compound and any potential N-substituents, significantly impact the conformational equilibrium and flexibility of the ring.

The propyl group at the C-2 position of piperidine exerts steric effects that influence its preferred orientation. Similar to alkyl substituents on cyclohexane (B81311) rings, a larger alkyl group generally prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions with hydrogen atoms on the same side of the ring. In this compound, the propyl group will likely favor the equatorial position in the chair conformation to reduce steric strain with the axial hydrogens at the C-4 and C-6 positions.

Studies on other 2-alkylpiperidines, such as 2-methylpiperidine (B94953), show a preference for the equatorial orientation of the alkyl group. acs.org The steric bulk of the propyl group in this compound would further enhance this preference for the equatorial position. However, the specific conformational equilibrium can also be influenced by solvent effects and temperature.

The presence and nature of substituents on the nitrogen atom of the piperidine ring can significantly alter the conformational landscape and flexibility. sibran.ruresearchgate.netcdnsciencepub.comclockss.org N-substituents can influence the nitrogen inversion process, which interconverts the two chair conformers (one with the N-substituent axial and the other with it equatorial). wikipedia.org

For N-alkylpiperidines, the equatorial conformation of the N-alkyl group is generally preferred. osti.govresearchgate.net For example, in N-methylpiperidine, the equatorial conformation is preferred by a larger margin (3.16 kcal/mol) than the methyl group in methylcyclohexane (B89554) (1.74 kcal/mol). wikipedia.org However, substituents that can engage in conjugation with the nitrogen lone pair, such as phenyl or acyl groups, can lead to a preference for the axial orientation of the 2-substituent due to pseudoallylic strain. nih.govacs.org

In the case of this compound with no substituent on the nitrogen (N-H), the conformational preference of the N-H bond (axial vs. equatorial) also plays a role and can interact with the conformational preference of the 2-propyl group.

Spectroscopic and Diffraction Techniques for Conformational Studies

Various spectroscopic and diffraction techniques are employed to experimentally determine the preferred conformations and study the conformational dynamics of piperidine derivatives, including this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for conformational analysis. asianpubs.orgd-nb.infoias.ac.in Analysis of coupling constants between protons can provide information about the dihedral angles and thus the relative orientation of substituents (axial or equatorial). asianpubs.orgscielo.org.co Dynamic NMR can be used to study the kinetics and thermodynamics of conformational interconversion processes, such as ring inversion and nitrogen inversion. clockss.org

Infrared (IR) spectroscopy can also provide insights into conformational preferences, particularly for studying the orientation of N-H bonds in the gas phase. rsc.org

Diffraction techniques, such as X-ray crystallography and gas-phase electron diffraction (GED), provide direct information about the molecular structure and conformation in the solid state and gas phase, respectively. osti.govresearchgate.netsibran.ruscielo.org.coiucr.org X-ray crystallography can reveal the preferred conformation of the piperidine ring and the orientation of substituents in crystal structures. researchgate.netsibran.ruscielo.org.co Gas-phase electron diffraction, often combined with quantum chemical calculations, can determine the relative populations of different conformers in the gas phase. osti.govbrown.edu

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used in conjunction with experimental techniques to explore the potential energy surface, calculate the relative energies of different conformers, and determine the energy barriers for conformational interconversion. osti.govnih.govresearchgate.netnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the solution-state conformation and stereochemistry of molecules. It provides detailed information about the local electronic environment of atomic nuclei, which is sensitive to molecular geometry and dynamics. For substituted piperidines, 1H and 13C NMR spectroscopy can help determine the preferred orientation of substituents on the ring by analyzing chemical shifts and coupling constants.

Studies on piperidine derivatives have shown that the chemical shifts of ring carbons and protons are influenced by the nature and position of substituents, including those on the nitrogen atom and the ring carbons semanticscholar.orgresearchgate.net. For instance, the chemical shifts of C-2 and C-6 carbons in N-alkylpiperidines are affected by the bulkiness of the N-alkyl group researchgate.net. Analysis of coupling constants, particularly vicinal coupling constants (³J), can provide insights into the dihedral angles between coupled nuclei, which in turn helps in determining the relative stereochemistry and conformational preferences of the ring and its substituents nih.gov.

While specific detailed NMR data focusing solely on the conformational analysis of this compound itself were not extensively found in the immediate search results, general principles from studies on other substituted piperidines apply. For example, studies on methyl-substituted piperidines have utilized NMR to analyze diastereomer ratios and the preferred orientation of methyl groups cdnsciencepub.comcdnsciencepub.com. The observation of distinct signals for axial and equatorial protons or methyl groups in low-temperature NMR experiments can indicate slow interconversion between conformers on the NMR timescale cdnsciencepub.com.

The piperidine ring typically favors a chair conformation, and the equilibrium between different chair conformers is influenced by steric and electronic effects of the substituents. For this compound, the propyl group at the C-2 position can be either in an axial or equatorial orientation. The equatorial conformer is generally expected to be more stable due to reduced steric interactions between the propyl group and the axial hydrogens on the ring. NMR would be instrumental in experimentally determining the ratio of these conformers in solution and the energy difference between them.

X-ray Crystallography

X-ray crystallography provides a direct method for determining the solid-state structure of a molecule, including its precise bond lengths, bond angles, and conformation. This technique is particularly useful for confirming the relative and, in some cases, absolute stereochemistry of chiral molecules.

For piperidine derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperidine ring and the relative stereochemistry of substituents oiccpress.comacs.orgnih.govwhiterose.ac.uk. For example, X-ray analysis has confirmed the cis stereochemistry and chair conformation of certain substituted piperidines acs.org. Studies on N-substituted piperidines have also utilized X-ray crystallography to understand the preferred orientation of substituents on the nitrogen atom and its influence on the ring conformation cdnsciencepub.com.

While a specific crystal structure of this compound was not located in the search results, X-ray crystallography studies on related piperidine compounds provide a strong basis for understanding how this technique would be applied to this compound. It would reveal the preferred conformation of the piperidine ring in the solid state and the specific orientation (axial or equatorial) of the propyl substituent in the crystal lattice. This solid-state conformation can then be compared to the conformational preferences observed in solution by NMR spectroscopy and in the gas phase by techniques like VUV-MATI.

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution spectroscopic technique used to study the vibronic energy levels of molecular cations and to determine accurate adiabatic ionization energies. This technique can provide insights into the conformational preferences of molecules in the gas phase and how the ionization process affects their structure.

VUV-MATI spectroscopy involves exciting a molecule to a high-lying Rydberg state close to the ionization threshold, followed by pulsed field ionization. The resulting ions are mass-analyzed, allowing for conformer-specific spectroscopic studies. By analyzing the vibrational structure in the MATI spectra, information about the geometry and vibrational modes of the molecular cation in its ground electronic state can be obtained rsc.orgrsc.orgkuleuven.bemdpi.com.

Studies using VUV-MATI spectroscopy on other molecules, such as isobutanal and pivaldehyde, have demonstrated its capability to distinguish between different conformers and to determine their adiabatic ionization energies kuleuven.bemdpi.com. The technique can reveal how the removal of an electron affects the molecular structure and vibrational frequencies, providing a detailed picture of the conformational landscape of both the neutral molecule and its corresponding cation in the gas phase.

While no specific VUV-MATI spectroscopic studies on this compound were found, the application of this technique to this compound would involve generating a beam of neutral this compound molecules, likely cooled in a supersonic expansion to simplify the spectrum by populating primarily the lowest-energy conformers. The VUV light would then ionize the molecules, and the resulting ions would be detected as a function of the VUV photon energy. Analysis of the MATI spectrum would provide information about the adiabatic ionization energy of each observed conformer and the vibrational modes of the this compound cation. This would offer valuable data on the relative stabilities of different conformers in the gas phase and the structural changes that occur upon ionization.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of molecules. For 2-propylpiperidine and related piperidine (B6355638) systems, DFT has been applied to explore conformational preferences, elucidate reaction mechanisms, and identify transient species like radicals.

Prediction of Conformational Stability and Structures

Studies on piperidine derivatives have shown that DFT can predict the preferential orientation of substituents on the piperidine ring researchgate.netresearchgate.netd-nb.info. For instance, the conformational behavior of fluorinated piperidines has been analyzed using DFT, revealing the interplay of electrostatic interactions, hyperconjugation, and steric factors in determining conformational preferences d-nb.info. While the specific conformational analysis of this compound using DFT was not extensively detailed in the search results, related studies on 2-alkylpiperidines indicate that the alkyl group at the 2-position can influence the preferred conformation of the piperidine ring clockss.org. Factors such as A1,3-strain can favor an axial orientation for alkyl groups in certain N-protected 2-alkylpiperidines clockss.org.

DFT calculations involve optimizing the geometry of different possible conformers to find their minimum energy structures. The relative energies of these optimized structures then indicate their relative stabilities. For example, in the conformational analysis of other cyclic systems, DFT has been used to identify low-energy conformers and their characteristics rsc.org.

Mechanistic Elucidation of Reactions

DFT calculations are powerful in detailing the step-by-step process of chemical reactions involving this compound or its derivatives. By locating transition states and intermediates on the potential energy surface, DFT helps to understand how reactions proceed and why certain products are favored.

For piperidine derivatives, DFT studies have been used to investigate reaction mechanisms such as cycloaddition reactions and asymmetric hydrogenation rsc.orgnih.gov. These studies involve analyzing the energy profiles of proposed reaction pathways, including the identification of transition states and the calculation of activation energies.